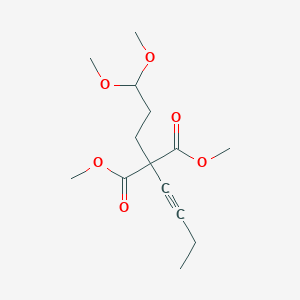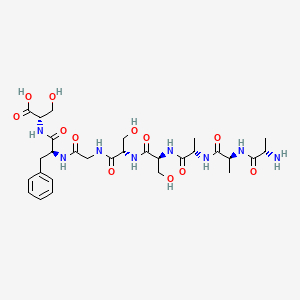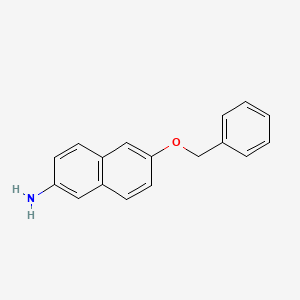![molecular formula C24H24N2O B15161337 3-(2-{2-[(2R)-2-Methylpyrrolidin-1-yl]ethyl}-1-benzofuran-5-yl)quinoline CAS No. 675624-32-5](/img/structure/B15161337.png)
3-(2-{2-[(2R)-2-Methylpyrrolidin-1-yl]ethyl}-1-benzofuran-5-yl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-{2-[(2R)-2-Methylpyrrolidin-1-yl]ethyl}-1-benzofuran-5-yl)quinoline is a complex organic compound that features a quinoline core, a benzofuran moiety, and a pyrrolidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-{2-[(2R)-2-Methylpyrrolidin-1-yl]ethyl}-1-benzofuran-5-yl)quinoline typically involves multi-step organic synthesis. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This would include selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. Additionally, purification steps such as recrystallization or chromatography would be necessary to obtain the compound in high purity.
化学反応の分析
Types of Reactions
3-(2-{2-[(2R)-2-Methylpyrrolidin-1-yl]ethyl}-1-benzofuran-5-yl)quinoline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with hydroxyl or carbonyl groups, while reduction might yield fully saturated derivatives.
科学的研究の応用
3-(2-{2-[(2R)-2-Methylpyrrolidin-1-yl]ethyl}-1-benzofuran-5-yl)quinoline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic uses, particularly in treating diseases like cancer and infections.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(2-{2-[(2R)-2-Methylpyrrolidin-1-yl]ethyl}-1-benzofuran-5-yl)quinoline involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. For example, it might inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
類似化合物との比較
Similar Compounds
Benzofuran derivatives: Known for their biological activities, including antiviral and anticancer properties.
Quinoline derivatives: Widely studied for their antimicrobial and anticancer activities.
Pyrrolidine derivatives: Important in medicinal chemistry for their diverse biological activities.
Uniqueness
What sets 3-(2-{2-[(2R)-2-Methylpyrrolidin-1-yl]ethyl}-1-benzofuran-5-yl)quinoline apart is its unique combination of structural features from benzofuran, quinoline, and pyrrolidine. This combination may confer unique biological activities and therapeutic potential, making it a valuable compound for further research and development.
特性
CAS番号 |
675624-32-5 |
|---|---|
分子式 |
C24H24N2O |
分子量 |
356.5 g/mol |
IUPAC名 |
3-[2-[2-[(2R)-2-methylpyrrolidin-1-yl]ethyl]-1-benzofuran-5-yl]quinoline |
InChI |
InChI=1S/C24H24N2O/c1-17-5-4-11-26(17)12-10-22-15-20-13-18(8-9-24(20)27-22)21-14-19-6-2-3-7-23(19)25-16-21/h2-3,6-9,13-17H,4-5,10-12H2,1H3/t17-/m1/s1 |
InChIキー |
YWYORTLIRHQWEP-QGZVFWFLSA-N |
異性体SMILES |
C[C@@H]1CCCN1CCC2=CC3=C(O2)C=CC(=C3)C4=CC5=CC=CC=C5N=C4 |
正規SMILES |
CC1CCCN1CCC2=CC3=C(O2)C=CC(=C3)C4=CC5=CC=CC=C5N=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


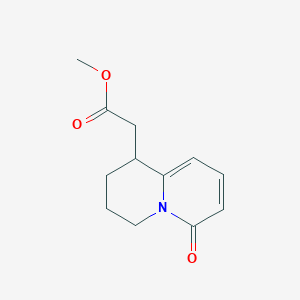

diphenylsilane](/img/structure/B15161260.png)
![1-{2-[(4-Ethenylphenyl)methoxy]-6-methoxyphenyl}methanamine](/img/structure/B15161265.png)
![3-Hydroxy-3-[(methylcarbamoyl)oxy]butanoic acid](/img/structure/B15161280.png)
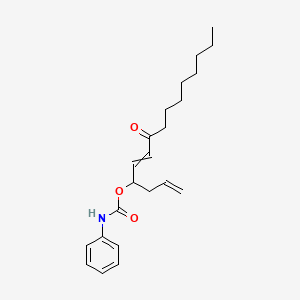
![Urea, N-[1-(2,2-diphenylethyl)-3-pyrrolidinyl]-N'-(2-methyl-4-quinolinyl)-](/img/structure/B15161296.png)

![Ethyl 3-[2-(2-ethoxy-2-oxoethyl)phenyl]propanoate](/img/structure/B15161310.png)
